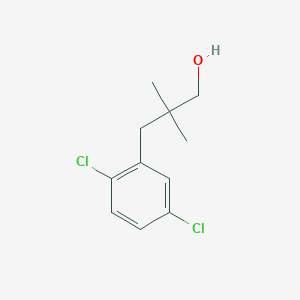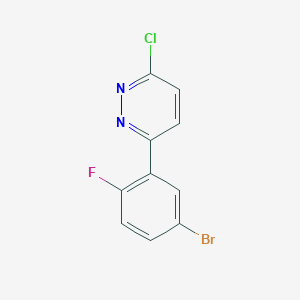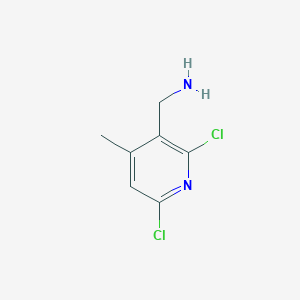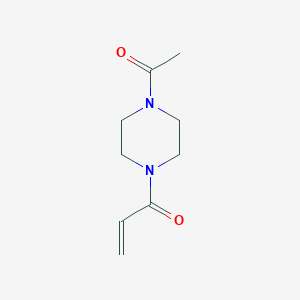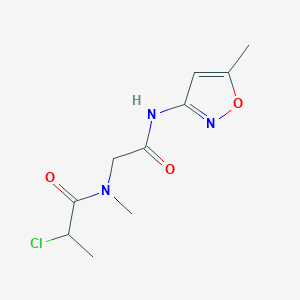
2-Chloro-N-methyl-N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves multiple steps. One common synthetic route includes the reaction of 2-chloropropanoyl chloride with N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide include:
- 2-chloro-5-methylpyrimidine
- 2-chloro-5-methyl-4-nitropyridine 1-oxide These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide lies in its specific functional groups and potential applications in various fields.
Properties
Molecular Formula |
C10H14ClN3O3 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-4-8(13-17-6)12-9(15)5-14(3)10(16)7(2)11/h4,7H,5H2,1-3H3,(H,12,13,15) |
InChI Key |
RCSZQXVAHOBUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



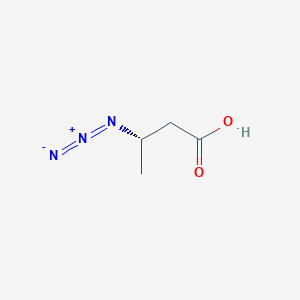
![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
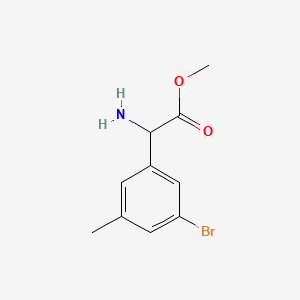

![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)

